molecular formula C15H16FNO2 B7498693 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol

Cat. No.: B7498693
M. Wt: 261.29 g/mol
InChI Key: HKSWQVAIMWOQGV-UHFFFAOYSA-N
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Description

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol is an organic compound that features a fluorinated phenoxy group attached to a phenyl ring, which is further connected to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 4-(4-fluorophenoxy)benzaldehyde through a nucleophilic aromatic substitution reaction between 4-fluorophenol and 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate.

    Reductive Amination: The 4-(4-fluorophenoxy)benzaldehyde is then subjected to reductive amination with ethanolamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[[4-(4-fluorophenoxy)phenyl]methylamino]acetaldehyde.

    Reduction: Formation of 2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethane.

    Substitution: Formation of 2-[[4-(4-methoxyphenoxy)phenyl]methylamino]ethanol.

Scientific Research Applications

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the aminoethanol moiety can facilitate interactions with hydrogen bond donors and acceptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(4-Methoxyphenoxy)phenyl]methylamino]ethanol
  • 2-[[4-(4-Nitrophenoxy)phenyl]methylamino]ethanol
  • 2-[[4-(4-Bromophenoxy)phenyl]methylamino]ethanol

Uniqueness

2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins compared to its analogs with different substituents.

Properties

IUPAC Name

2-[[4-(4-fluorophenoxy)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c16-13-3-7-15(8-4-13)19-14-5-1-12(2-6-14)11-17-9-10-18/h1-8,17-18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSWQVAIMWOQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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